molecular formula C6H12N2O B13762912 1-Ethyl-3-prop-2-enylurea CAS No. 67132-59-6

1-Ethyl-3-prop-2-enylurea

Cat. No.: B13762912
CAS No.: 67132-59-6
M. Wt: 128.17 g/mol
InChI Key: IPNNSYVUNMQMQC-UHFFFAOYSA-N
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Description

1-Ethyl-3-prop-2-enylurea is an organic compound that belongs to the class of ureas Ureas are characterized by the presence of a carbonyl group attached to two nitrogen atoms

Preparation Methods

The synthesis of 1-Ethyl-3-prop-2-enylurea can be achieved through several methods. One common synthetic route involves the reaction of ethyl isocyanate with prop-2-enylamine under controlled conditions. The reaction typically requires a catalyst and is carried out at elevated temperatures to ensure complete conversion. Industrial production methods may involve continuous flow reactors to optimize yield and purity.

Chemical Reactions Analysis

1-Ethyl-3-prop-2-enylurea undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding urea derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of amine derivatives.

    Substitution: Nucleophilic substitution reactions can occur, where the prop-2-enyl group can be replaced by other nucleophiles under suitable conditions.

Common reagents and conditions used in these reactions include acidic or basic catalysts, solvents like dichloromethane or ethanol, and controlled temperatures. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-Ethyl-3-prop-2-enylurea has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.

    Industry: It is used in the production of polymers and other industrial chemicals.

Mechanism of Action

The mechanism of action of 1-Ethyl-3-prop-2-enylurea involves its interaction with specific molecular targets. In biological systems, it may interact with enzymes or receptors, leading to modulation of biochemical pathways. The exact molecular targets and pathways involved are subjects of ongoing research.

Comparison with Similar Compounds

1-Ethyl-3-prop-2-enylurea can be compared with other urea derivatives such as:

  • 1-Ethyl-3-prop-2-enylpiperazine
  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide

These compounds share similar structural features but differ in their chemical reactivity and applications. The uniqueness of this compound lies in its specific prop-2-enyl group, which imparts distinct chemical and biological properties.

Properties

CAS No.

67132-59-6

Molecular Formula

C6H12N2O

Molecular Weight

128.17 g/mol

IUPAC Name

1-ethyl-3-prop-2-enylurea

InChI

InChI=1S/C6H12N2O/c1-3-5-8-6(9)7-4-2/h3H,1,4-5H2,2H3,(H2,7,8,9)

InChI Key

IPNNSYVUNMQMQC-UHFFFAOYSA-N

Canonical SMILES

CCNC(=O)NCC=C

Origin of Product

United States

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